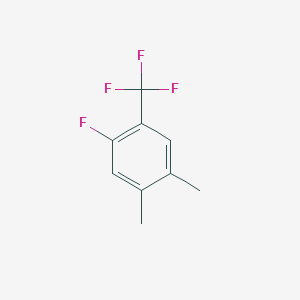
(R)-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a quinuclidine moiety and a pyridine ring with an acetamido substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the quinuclidine and pyridine rings. Key steps may include:
Formation of the Benzamide Core: This can be achieved through the reaction of a suitable benzoyl chloride with an amine.
Introduction of the Quinuclidine Moiety: This step may involve nucleophilic substitution reactions.
Attachment of the Pyridine Ring: This can be done via coupling reactions, such as Suzuki or Heck coupling, followed by acetamidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
®-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the acetamido group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide can be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
In medicine, this compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of ®-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide would depend on its specific interactions with molecular targets. The quinuclidine moiety suggests potential activity at nicotinic acetylcholine receptors, while the benzamide core could interact with various enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
®-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide: can be compared with other benzamide derivatives or quinuclidine-containing compounds.
Benzamide Derivatives: These compounds often have diverse pharmacological activities, including antipsychotic and antiemetic effects.
Quinuclidine-Containing Compounds: These are known for their activity at nicotinic acetylcholine receptors and other biological targets.
Uniqueness
The uniqueness of ®-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Propiedades
Número CAS |
400865-65-8 |
|---|---|
Fórmula molecular |
C21H24N4O3 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
4-(6-acetamidopyridin-3-yl)oxy-N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide |
InChI |
InChI=1S/C21H24N4O3/c1-14(26)23-20-7-6-18(12-22-20)28-17-4-2-16(3-5-17)21(27)24-19-13-25-10-8-15(19)9-11-25/h2-7,12,15,19H,8-11,13H2,1H3,(H,24,27)(H,22,23,26)/t19-/m0/s1 |
Clave InChI |
HTULMTGYVWDSPY-IBGZPJMESA-N |
SMILES isomérico |
CC(=O)NC1=NC=C(C=C1)OC2=CC=C(C=C2)C(=O)N[C@H]3CN4CCC3CC4 |
SMILES canónico |
CC(=O)NC1=NC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3CN4CCC3CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[5-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1H-tetrazol-1-yl]benzoate](/img/structure/B14137264.png)
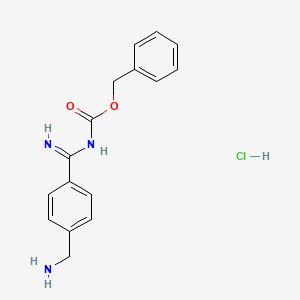

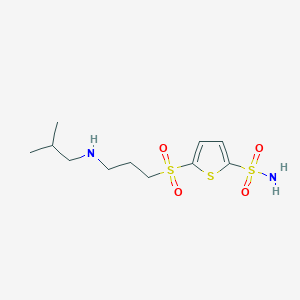
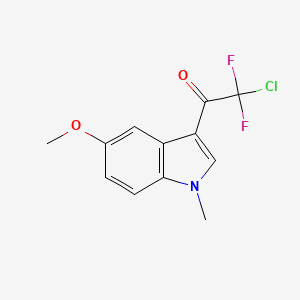
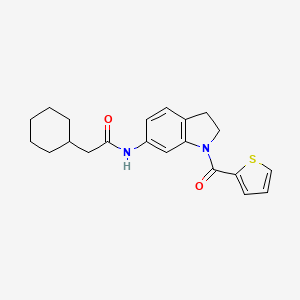
![2-[4-[(1E,6E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1,6-heptadien-1-yl]-2-methoxyphenoxy]acetic acid](/img/structure/B14137314.png)
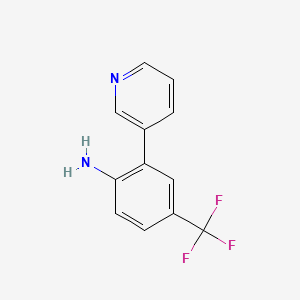
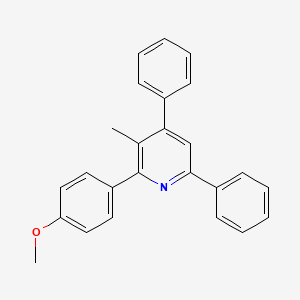

![1-[2-Methoxy-6-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone](/img/structure/B14137343.png)
![3-({6-Methyl-3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14137345.png)
